molecular formula C13H19BrN2 B8479853 1-(4-bromophenyl)-N,N-dimethylpiperidin-4-amine

1-(4-bromophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No. B8479853
M. Wt: 283.21 g/mol
InChI Key: GHNYMQDZKDBTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N,N-dimethylpiperidin-4-amine is a useful research compound. Its molecular formula is C13H19BrN2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H19BrN2

Molecular Weight

283.21 g/mol

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C13H19BrN2/c1-15(2)12-7-9-16(10-8-12)13-5-3-11(14)4-6-13/h3-6,12H,7-10H2,1-2H3

InChI Key

GHNYMQDZKDBTBV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1-(4-bromophenyl)piperidin-4-one (200 mg, 0.79 mmol), dimethylamine (0.80 mL, 1.57 mmol, 2M in THF), and acetic acid (0.20 mL, 3.15 mmol) in DCE (8 mL) was added sodium triacetoxyborohydride (250 mg, 1.18 mmol) at rt. The resulting mixture was stirred at rt for 2.5 h. The reaction was quenched with sat. NaHCO3 solution, extracted with CH2Cl2, dried over MgSO4, filtered, and concentrated to give a yellow oil. The title compound was isolated by silica gel chromatography (EtOAc to MeOH/CH2Cl2, 35:100) as a yellow solid (139 mg, 63%). 1H NMR (400 MHz, CD3OD) δ 7.31 (d, J=9.0 Hz, 2H), 6.88 (d, J=9.0 Hz, 2H), 3.76-3.73 (m, 2H), 2.69 (t, J=12.3 Hz, 2H), 2.53-2.45 (m, 1H), 2.41 (s, 6H), 2.01-1.98 (m, 2H), 1.67-1.57 (m, 2H); MS ESI 283.0 [M+H]+, calcd for [C13H19BrN2+H]+ 283.07.
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of triethylamine (0.987 mL, 7.08 mmol) in ethanol (6.2 mL) and methanol (4.2 mL) was treated with 1-(4-bromophenyl)piperidin-4-one (0.9 g, 3.54 mmol) and dimethylamine hydrochloride (0.578 g, 7.08 mmol). Titanium(IV) isopropoxide (2.075 mL, 7.08 mmol) was added and a thick mixture formed. The suspension was stirred at ambient temperature for 18 hours. Sodium borohydride (0.2 g, 5.31 mmol) was then added portion-wise over 5 minutes and the reaction mixture was stirred at ambient temperature for 18 hours. The reaction was quenched with 70 mL 10% aqueous ammonia and the resulting suspension was extracted with 250 mL dichloromethane. The aqueous layer was extracted with 150 mL additional dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The concentrate was purified by flash chromatography on a silica gel column eluting with a gradient of from 0% to 7% methanol in dichloromethane to provide the title compound. MS ESI(+) m/z 284.8 [M+H]+.
Quantity
0.987 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.578 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
2.075 mL
Type
catalyst
Reaction Step Three

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